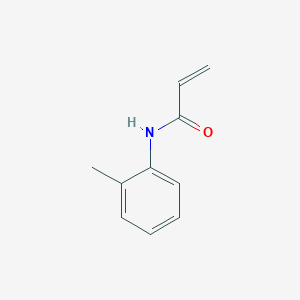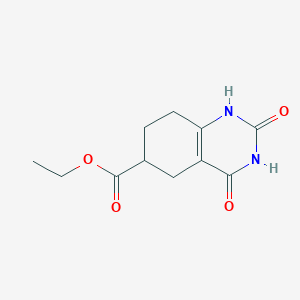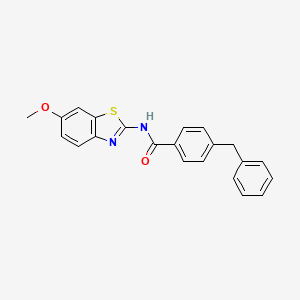
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide, also known as OP3P, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide involves the inhibition of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of Akt and mTOR, leading to the induction of apoptosis in cancer cells. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of inflammation and oxidative stress. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is its specificity for cancer cells, which makes it a potential candidate for targeted cancer therapy. However, one limitation of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide.
Direcciones Futuras
There are several future directions for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide, including the development of more efficient synthesis methods, the optimization of dosage and treatment regimens, and the evaluation of its efficacy in combination with other anticancer agents. Further studies are also needed to determine the potential applications of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide in the treatment of inflammatory diseases and other conditions.
Métodos De Síntesis
The synthesis of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide involves several steps, including the reaction of 4-cyanopyridine with hydrazine hydrate to form 6-oxo-3-(pyridin-4-yl)pyridazine, followed by the reaction of this intermediate with 3-bromopropionyl chloride to form N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propionyl)hydrazine. The final step involves the reaction of this intermediate with 3,3-diphenylpropanoyl chloride to form N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-26(20-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-16-7-19-31-27(33)13-12-25(30-31)23-14-17-28-18-15-23/h1-6,8-15,17-18,24H,7,16,19-20H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUARKIOCMGCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)

![4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2641645.png)
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)